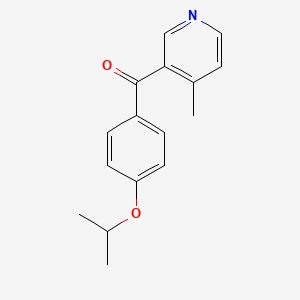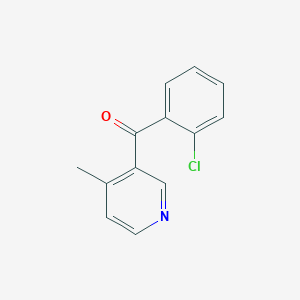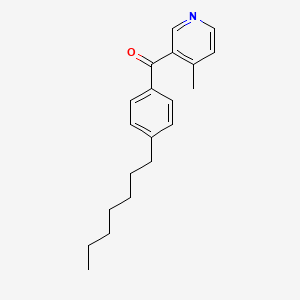
N-(2,4-diméthoxybenzyl)thiazol-2-amine
Vue d'ensemble
Description
“N-(2,4-dimethoxybenzyl)thiazol-2-amine” is a chemical compound with the CAS Number: 853994-53-3 . It has a molecular weight of 250.32 . The IUPAC name for this compound is N-(2,4-dimethoxybenzyl)-N-(1,3-thiazol-2-yl)amine .
Molecular Structure Analysis
The InChI code for “N-(2,4-dimethoxybenzyl)thiazol-2-amine” is 1S/C12H14N2O2S/c1-15-10-4-3-9 (11 (7-10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3, (H,13,14) .Physical And Chemical Properties Analysis
“N-(2,4-dimethoxybenzyl)thiazol-2-amine” is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Activité Antioxydante
Les dérivés du thiazole, tels que la N-(2,4-diméthoxybenzyl)thiazol-2-amine, ont été trouvés pour présenter des propriétés antioxydantes . Cela les rend potentiellement utiles dans le traitement des maladies causées par le stress oxydatif, telles que les troubles neurodégénératifs, les maladies cardiovasculaires et le cancer.
Activité Analgésique
Certains dérivés du thiazole ont été synthétisés et criblés pour leur activité analgésique . Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de nouveaux médicaments analgésiques.
Activité Anti-inflammatoire
Les composés thiazoliques ont été trouvés pour avoir des effets anti-inflammatoires . Cela signifie que la this compound pourrait potentiellement être utilisée dans le traitement des affections inflammatoires telles que l'arthrite ou l'asthme.
Activité Antimicrobienne
Les dérivés du thiazole ont été trouvés pour avoir des propriétés antimicrobiennes . Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de nouveaux médicaments antimicrobiens pour traiter les infections bactériennes.
Activité Antifongique
Les composés thiazoliques ont également été trouvés pour avoir des propriétés antifongiques . Cela signifie que la this compound pourrait potentiellement être utilisée dans le traitement des infections fongiques.
Activité Antivirale
Les dérivés du thiazole ont été trouvés pour avoir des propriétés antivirales . Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de nouveaux médicaments antiviraux pour traiter les infections virales.
Activité Antitumorale
Les composés thiazoliques ont été trouvés pour avoir des activités antitumorales et cytotoxiques . Cela signifie que la this compound pourrait potentiellement être utilisée dans le traitement du cancer.
Activité Neuroprotectrice
Les dérivés du thiazole ont été trouvés pour avoir des effets neuroprotecteurs . Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement des troubles neurodégénératifs tels que la maladie d'Alzheimer ou la maladie de Parkinson.
Safety and Hazards
The compound has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .
Orientations Futures
Mécanisme D'action
Target of Action
N-(2,4-dimethoxybenzyl)thiazol-2-amine primarily targets glutamate-gated chloride channels (GluCl) . These channels play a crucial role in the transmission of signals in the nervous system.
Mode of Action
The compound N-(2,4-dimethoxybenzyl)thiazol-2-amine interacts with its targets by inhibiting the activity of GluCl . This inhibition leads to a series of changes including the suppression of pharyngeal pumping, motility, and egg or microfilaria release .
Biochemical Pathways
N-(2,4-dimethoxybenzyl)thiazol-2-amine affects the biochemical pathways involving prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The key mechanism of action of N-(2,4-dimethoxybenzyl)thiazol-2-amine involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Result of Action
The molecular and cellular effects of N-(2,4-dimethoxybenzyl)thiazol-2-amine’s action include the inhibition of pharyngeal pumping, motility, and egg or microfilaria release . Additionally, it leads to a loss of host immunosuppression .
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-15-10-4-3-9(11(7-10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLWLGOTZJZAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=CS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
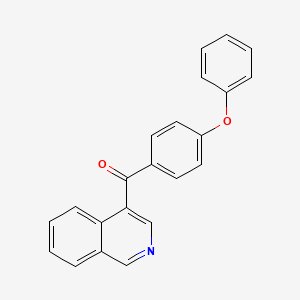

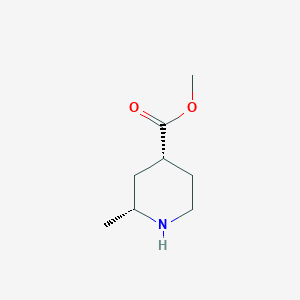
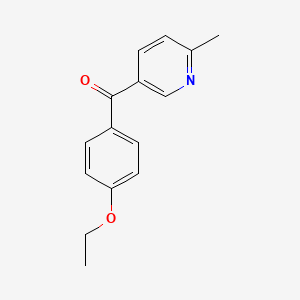
![1-Benzyl-1,2-dimethyl-1H-benzo[e]indole](/img/structure/B1392207.png)
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B1392209.png)
